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Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

Cat. No.: S526318

The table below summarizes the core quantitative pharmacokinetic data for disopyramide.

Parameter Summary of Data

Bioavailability Nearly complete (60-83% of dose reaches systemic circulation unchanged);
reduced first-pass metabolism (approx. 16%) [1] [2].

Protein Binding 50-65% (concentration-dependent/saturable); primarily to Alpha-1 Acid
Glycoprotein (AAG). Unbound fraction can range from 10% to 70% within
therapeutic range [3] [4] [5].

Volume of Information on the volume of distribution was not available in the search results.
Distribution
Metabolism Hepatic, primarily via CYP3A4; major metabolite is Mono-N-dealkyldisopyramide

(MND) [6] [4] [7].

Route of Renal (approx. 50-60% as unchanged drug; 20-30% as major metabolite) [8] [2]
Excretion [9].

| Elimination Half-life | Adults (Normal Renal Function): 4 to 10 hours (typically ~6-8 hours) [3] [4] [8].
Renal Impairment: Significantly prolonged (e.g., 14 to 43 hours in severe renal failure) [6]. Pediatric

Population: Shorter than in adults, requiring higher weight-adjusted doses [3]. |
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Complex Protein Binding and Its Implications

A critical and complex feature of disopyramide's pharmacokinetics is its concentration-dependent binding to

plasma proteins, primarily Alpha-1 Acid Glycoprotein (AAG).

¢ Mechanism: AAG is an acute-phase reactant, and its concentration increases during events like
acute myocardial infarction, chronic hemodialysis, and post-renal transplant [3]. Disopyramide
binds to AAG in a saturable manner, meaning the unbound (free) fraction increases as the total
plasma concentration of disopyramide rises [3] [5] [9].

e Pharmacological Significance: Only the unbound drug is pharmacologically active. In conditions
with elevated AAG, total plasma concentrations may appear high while the active free fraction
remains low, which can be misleading for therapeutic drug monitoring (TDM) [3]. Conversely, in
hepatic impairment, reduced AAG production can lead to an increased free fraction and potential
toxicity, even with a normal total drug concentration [6].

o Experimental Assessment (Equilibrium Dialysis): The concentration-dependent binding can be
verified in vitro using equilibrium dialysis. In one method, various concentrations of disopyramide in
an isotonic phosphate buffer (pH 7.4) are dialyzed against blank human plasma for 6 hours at 37°C
[9]. The unbound fraction demonstrates a clear increase with rising total concentration—for example,
from 0.14 at 0.5 mcg/mL to 0.55 at 10 mcg/mL [9].

Metabolism, Elimination, and Drug Interactions

Disopyramide is eliminated through both hepatic metabolism and renal excretion, creating multiple potential

points for drug-drug interactions.
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Disopyramide Metabolism and Key Interaction Pathways

The metabolic pathway has several key consequences:

¢ Enzyme Induction: Pre-treatment with CYP3A4 inducers like phenobarbital significantly reduces
disopyramide's AUC and half-life. One study showed the half-life decreased from a control value of
6.5+1.5 hours to 4.6x£0.7 hours, while urinary excretion of unchanged drug fell from 43% to 25% of
the dose [6] [9].

¢ Enzyme Inhibition: Coadministration with CYP3A4 inhibitors (e.g., verapamil, diltiazem,
ketoconazole, macrolide antibiotics) can decrease disopyramide metabolism, increasing its
plasma half-life and risk of toxicity [6].

¢ Impact of Renal Function: As a significant portion of the drug is excreted unchanged, renal
impairment drastically prolongs the elimination half-life, necessitating dose adjustment [3] [6].
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Analytical Method for Quantification

Accurate quantification of disopyramide and its metabolite is crucial for pharmacokinetic studies.

¢ Methodology: A developed Gas-Liquid Chromatography with Nitrogen/Phosphorus Detection
(GLC-NPD) method provides high selectivity and sensitivity [9].

e Sample Preparation: Biological samples (serum, saliva, urine) are treated with trifluoroacetic
anhydride (TFAA) and injected using a splitless mode with an internal standard (p-
chlorodisopyramide) [9].

e Chromatographic Separation: A 25m fused-silica capillary column with cross-linked 5% phenyl
methyl silicone fluid achieves separation [9].

e Performance: The assay is linear from 0.05 to 5.0 mcg/mL for disopyramide and 0.02 to 3.0
mcg/mL for its MND metabolite, with average coefficients of variation of 5% and 8%, respectively

9.

Experimental Protocol for a Single-Dose
Pharmacokinetic Study

The following outlines a protocol from a study investigating the effect of an enzyme inducer on

disopyramide pharmacokinetics in healthy volunteers [9].

e Study Design: A single-dose, crossover design. Subjects receive a single 200 mg oral dose of
disopyramide before and after a 3-week period of phenobarbital pretreatment (100 mg/day orally).

e Dosing and Sampling: After drug administration, serial blood, saliva, and urine samples are
collected at predetermined time points over 48 hours.

e Sample Analysis: Serum and other biofluids are analyzed using a validated analytical method (e.qg.,
the GLC-NPD described above) to determine the concentrations of disopyramide and its MND
metabolite.

¢ Pharmacokinetic Analysis: Serum concentration-time data are analyzed using computer programs
(e.g., NONLIN) to calculate key parameters like AUC, C~max~, T~max~, and elimination half-life.

¢ Protein Binding Assessment: Plasma samples from various time points can undergo equilibrium
dialysis to determine the unbound fraction of disopyramide, correlating it with total concentration and
AAG levels.

Special Population Considerations
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¢ Renal Impairment: Patients with severe renal dysfunction (creatinine clearance < 8 mL/min) exhibit a
significantly prolonged half-life of 14 to 43 hours, requiring substantial dose reduction and extended
dosing intervals [6].

¢ Pediatric Patients: Children clear disopyramide more rapidly than adults, resulting in a shorter half-
life. Consequently, they require higher mg/kg dosages to achieve therapeutic concentrations
comparable to adults [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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